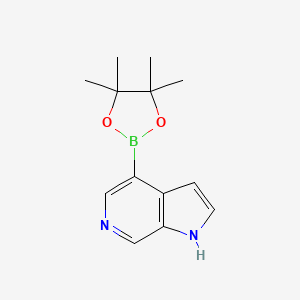

6-Azaindol-4-boronsäure-Pinacolester

Übersicht

Beschreibung

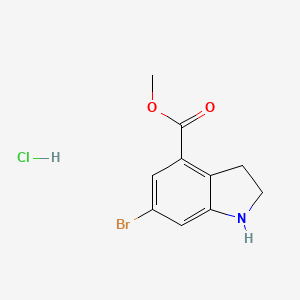

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H17BN2O2 and its molecular weight is 244.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

6-Azaindol-4-boronsäure-Pinacolester: ist ein entscheidendes Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die in der organischen Synthese weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion ist unerlässlich für die Konstruktion komplexer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und organischer Materialien .

Protodeboronierungsstudien

Diese Verbindung wird in Protodeboronierungsstudien verwendet, um das Entfernen der Bor-Einheit aus Boronsäureestern zu verstehen. Solche Studien sind entscheidend für die Entwicklung neuer synthetischer Methoden, die Boronsäureester als Zwischenprodukte verwenden .

Arzneimittelentwicklung und -abgabe

Boronsäureester werden bei der Entwicklung neuer Medikamente und Medikamentenabgabesysteme berücksichtigt. Sie dienen als Borträger, die sich für die Neutroneneinfangtherapie eignen, eine vielversprechende Behandlung für Krebs .

Stereospezifische Synthese

Die Verbindung spielt eine Rolle in der stereospezifischen Synthese, wobei die hohe Enantioselektivität von Boronsäureestern genutzt wird, um Moleküle mit spezifischer Stereochemie zu erzeugen. Dies ist besonders wichtig bei der Synthese von bioaktiven Verbindungen .

Radikal-polare Crossover-Reaktionen

Es ist an Radikal-polaren Crossover-Reaktionen beteiligt, einer Art von chemischer Reaktion, die Radikal- und polare Mechanismen kombiniert. Diese Reaktionen sind nützlich für die Herstellung komplexer molekularer Architekturen .

Homologisierungsreaktionen

Die Verbindung wird in Homologisierungsreaktionen verwendet, bei denen die Kohlenstoffkette eines organischen Moleküls um ein Kohlenstoffatom verlängert wird. Dies ist eine grundlegende Transformation in der organischen Synthese .

Funktionsgruppen-Transformationen

Funktionsgruppen-Transformationen sind ein weiterer Bereich, in dem diese Verbindung Anwendung findet. Die Bor-Einheit kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden, wodurch die Synthese verschiedener Moleküle ermöglicht wird .

Asymmetrische Hydroborierung

Schließlich wird es in der asymmetrischen Hydroborierung verwendet, einer Reaktion, die Zugang zu enantiomerenangereicherten Alkoholen und anschließend zu anderen Funktionalitäten bietet, während gleichzeitig eine hohe Enantioselektivität erhalten bleibt .

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

6-Azaindole-4-Boronic Acid Pinacol Ester, like other boronic esters, is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 6-Azaindole-4-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .

Pharmacokinetics

It’s known that pinacol boronic esters, in general, are stable, easy to purify, and often commercially available . These properties may influence the bioavailability of 6-Azaindole-4-Boronic Acid Pinacol Ester.

Result of Action

The result of the action of 6-Azaindole-4-Boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Azaindole-4-Boronic Acid Pinacol Ester. The introduction of the more stable boronic ester moiety, as in 6-azaindole-4-boronic acid pinacol ester, has significantly expanded the scope of boron chemistry . This compound is usually bench-stable, which means it can maintain its stability under normal environmental conditions .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCGSGGLCPMTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)